Aspinolide B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aspinolide B involves the formation of a 10-membered lactone ring and the addition of a butenoyl substituent at position 8 of the lactone ring . The key steps include selective Felkin-type addition of trimethylsilylacetylene to an aldehyde and a Nozaki-Hiyama-Kishi coupling reaction .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungi like Trichoderma arundinaceum . The production involves the upregulation of specific polyketide synthase genes (asp1 and asp2) that are essential for the biosynthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Aspinolide B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The butenoyl substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted lactones.
Scientific Research Applications
Aspinolide B has a wide range of scientific research applications:
Mechanism of Action
Aspinolide B exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Aspinolide A: Another polyketide-derived lactone with similar antifungal properties.
Harzianum A: A sesquiterpenoid produced by Trichoderma arundinaceum with antifungal activity.
Aspinolide C: A related lactone with antibiotic effects against Botrytis cinerea and Fusarium sporotrichioides.
Uniqueness of Aspinolide B: this compound is unique due to its specific 10-membered lactone ring structure and the presence of a butenoyl substituent, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONWLSGBOITROJ-NYKMOZCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017470 | |
Record name | Aspinolide B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188605-15-4 | |
Record name | Aspinolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspinolide B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Aspinolide B and where is it found?
A1: this compound is a 10-membered lactone polyketide primarily produced by the fungus Aspergillus ochraceus. [, ] It was first discovered through chemical screening methods in cultures of this fungus under altered fermentation conditions. [] Later, it was also found to be produced by Trichoderma arundinaceum, a fungus known for its biocontrol potential. [, ]
Q2: What is the chemical structure of this compound?
A2: While the exact spectroscopic data may be found in the original research articles, this compound's structure is characterized by a 10-membered lactone ring, containing multiple chiral centers. This structural complexity makes its synthesis challenging, and several approaches have been explored, including Nozaki–Hiyama–Kishi reactions [] and ring-closing metathesis. [, ]
Q3: Has the total synthesis of this compound been achieved?
A3: Yes, the first total synthesis of this compound was achieved and reported, confirming its absolute stereochemistry through Helmchen's method. [] This synthesis was significant because it corrected the previously reported specific optical rotation of the compound.
Q4: How does the production of this compound change in Trichoderma arundinaceum?
A5: Interestingly, when the gene responsible for the production of Harzianum A (a trichothecene) is disrupted in Trichoderma arundinaceum, the fungus overproduces this compound and other related compounds. [] This suggests a possible cross-pathway regulation mechanism between terpene and polyketide synthesis in this organism.
Q5: Are there other Aspinolides, and what is their significance?
A6: Yes, several other Aspinolides (C, D, E, F, G, and J) have been identified. [, , ] Their discovery further emphasizes the existence of a complex terpene-polyketide cross-pathway in Trichoderma arundinaceum. [] The variations in their structures, and potentially their biological activities, make them interesting targets for further investigation.
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